Diphenyl-phenylmethoxy-phosphane
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Overview
Description
Diphenyl-phenylmethoxy-phosphane is an organophosphorus compound characterized by the presence of phosphorus, phenyl, and methoxy groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in catalysis and organic synthesis .
Preparation Methods
The synthesis of diphenyl-phenylmethoxy-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with chlorophosphines. For instance, the reaction of phenylmagnesium bromide with chlorodiphenylphosphine can yield this compound . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Diphenyl-phenylmethoxy-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are typically phosphine oxides, reduced phosphines, and substituted phosphines .
Scientific Research Applications
Diphenyl-phenylmethoxy-phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which diphenyl-phenylmethoxy-phosphane exerts its effects involves its ability to act as a ligand, forming complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved include the coordination of the phosphorus atom with metal centers, leading to the activation of substrates and subsequent reactions .
Comparison with Similar Compounds
Diphenyl-phenylmethoxy-phosphane can be compared with other tertiary phosphines such as triphenylphosphine and diphenylphosphine. While all these compounds share the presence of phosphorus and phenyl groups, this compound is unique due to the presence of the methoxy group, which can influence its reactivity and coordination properties . Similar compounds include:
Triphenylphosphine: Commonly used in organic synthesis and catalysis.
Diphenylphosphine: Known for its applications in the preparation of phosphine ligands.
Properties
CAS No. |
53772-44-4 |
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Molecular Formula |
C19H17OP |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
diphenyl(phenylmethoxy)phosphane |
InChI |
InChI=1S/C19H17OP/c1-4-10-17(11-5-1)16-20-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 |
InChI Key |
ZHKVJZORMSRATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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